molecular formula C13H11F2NO2 B1384878 Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate CAS No. 943541-40-0

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Cat. No. B1384878
M. Wt: 251.23 g/mol
InChI Key: JKSSVYBANQTVNY-UHFFFAOYSA-N
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Patent
US08629144B2

Procedure details

To a reactor under inert atmosphere was added 31.05 mL 2-methyl-2-butanol and 12.58 mL (0.259 mol) hydrazine hydrate. Then a solution of 26 g (0.103 mol) ethyl difluoro(quinolin-6-yl)acetate in 125 mL 2-methyl-2-butanol was dosed to the hydrazine solution at room temperature. The precipitate was filtered off from the reaction mixture and was washed with water and dried at 50° C. 22.51 g 2,2-difluoro-2-quinolin-6-ylacetohydrazide was obtained in 90% yield.
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
12.58 mL
Type
reactant
Reaction Step Four
Quantity
31.05 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].[F:4][C:5]([F:21])([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[CH:14]2)[C:6](OCC)=[O:7].NN>CC(O)(CC)C>[F:4][C:5]([F:21])([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[CH:14]2)[C:6]([NH:2][NH2:3])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
26 g
Type
reactant
Smiles
FC(C(=O)OCC)(C=1C=C2C=CC=NC2=CC1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NN
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
CC(C)(CC)O
Step Four
Name
Quantity
12.58 mL
Type
reactant
Smiles
O.NN
Name
Quantity
31.05 mL
Type
solvent
Smiles
CC(C)(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off from the reaction mixture
WASH
Type
WASH
Details
was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)NN)(C=1C=C2C=CC=NC2=CC1)F
Measurements
Type Value Analysis
AMOUNT: MASS 22.51 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 92.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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